

Application Notes and Protocols for EMD 57439 in Isolated Cardiomyocytes

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Compound of Interest

Compound Name: EMD 57439

Cat. No.: B15573458

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Introduction

EMD 57439 is the (-)-enantiomer of the racemic compound EMD 53998. It functions as a selective phosphodiesterase III (PDE III) inhibitor in cardiac muscle. Unlike its dextro-enantiomer, EMD 57033, which acts as a calcium sensitizer, **EMD 57439**'s primary mechanism of action is the inhibition of cAMP breakdown. This leads to an increase in intracellular cAMP levels, resulting in downstream effects on calcium handling and myofilament function. In isolated cardiomyocytes, **EMD 57439** has been observed to increase the amplitude of the calcium transient and shorten the duration of both the calcium transient and cellular contraction[1]. Notably, it does not elicit a positive inotropic effect on its own but can counteract the diastolic effects of its calcium-sensitizing counterpart, EMD 57033[2][3]. These characteristics make **EMD 57439** a valuable tool for studying the specific role of PDE III inhibition in cardiomyocyte physiology and for dissecting the complex mechanisms of cardiac contractility.

Data Presentation

Table 1: Effects of **EMD 57439** on Isolated Cardiomyocyte Function

Parameter	Species	Effect of EMD 57439	Concentration Range	Reference
Twitch Amplitude	Guinea Pig	Increased	Not specified	[1]
Rat	Reduced Force	Not specified		
[Ca ²⁺] _i Transient Amplitude	Guinea Pig	Increased	Not specified	[1]
Contraction Duration	Guinea Pig	Markedly Reduced	Not specified	[1]
[Ca ²⁺] _i Transient Duration	Guinea Pig	Markedly Reduced	Not specified	[1]
Positive Inotropic Effect	Rabbit	None	Not specified	[2]
Myofilament Ca ²⁺ Sensitivity	Skinned Rat Trabeculae	No Effect	Not specified	

Experimental Protocols

Isolation of Adult Ventricular Cardiomyocytes

This protocol is a generalized method for the isolation of ventricular cardiomyocytes from adult rats or mice, which can be adapted for other species.

Materials:

- Perfusion Buffer: Calcium-free Tyrode's solution containing (in mM): 137 NaCl, 5.4 KCl, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4.
- Enzyme Solution: Perfusion buffer supplemented with Collagenase Type II (e.g., Worthington, ~1 mg/mL) and Protease XIV (e.g., Sigma-Aldrich, ~0.05 mg/mL).
- Stopping Buffer: Perfusion buffer containing 10% Fetal Bovine Serum (FBS) or 1 mM CaCl₂.
- Langendorff perfusion system.

- Surgical instruments.

Procedure:

- Anesthetize the animal according to approved institutional protocols.
- Perform a thoracotomy to expose the heart.
- Rapidly excise the heart and place it in ice-cold perfusion buffer.
- Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O₂, 5% CO₂) perfusion buffer at 37°C.
- Continue perfusion for 5-10 minutes to clear the heart of blood.
- Switch the perfusion to the enzyme solution and perfuse for 10-20 minutes, or until the heart becomes flaccid.
- Detach the heart from the cannula and remove the atria.
- Mince the ventricular tissue in a petri dish containing stopping buffer.
- Gently triturate the tissue with a pipette to release individual cardiomyocytes.
- Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.
- Allow the cardiomyocytes to settle by gravity for 10-15 minutes.
- Carefully remove the supernatant and gently resuspend the cell pellet in fresh stopping buffer.
- Gradually reintroduce calcium to the cells by sequential addition of small aliquots of a concentrated CaCl₂ solution to reach a final concentration of 1.8 mM.

Measurement of Cardiomyocyte Contractility

Materials:

- Isolated cardiomyocytes.

- IonOptix MyoCam-S or similar video-based sarcomere length detection system.
- Field stimulator.
- Recording chamber.
- Experimental Buffer: Tyrode's solution with 1.8 mM CaCl_2 .
- **EMD 57439** stock solution (dissolved in a suitable solvent, e.g., DMSO).

Procedure:

- Plate the isolated cardiomyocytes on laminin-coated coverslips in the recording chamber.
- Allow the cells to adhere for at least 1 hour at room temperature.
- Mount the chamber on the stage of an inverted microscope equipped with the contractility measurement system.
- Superfuse the cells with the experimental buffer at 37°C.
- Select a single, rod-shaped cardiomyocyte with clear striations for recording.
- Pace the cell at a steady frequency (e.g., 1 Hz) using the field stimulator.
- Record baseline contractility parameters, including:
 - Peak shortening (% of resting cell length).
 - Time to peak shortening (TPS).
 - Time to 90% relengthening (TR90).
- Introduce **EMD 57439** at the desired concentration(s) into the superfusion buffer.
- Allow the drug to equilibrate for 5-10 minutes.
- Record contractility parameters in the presence of **EMD 57439**.

- For dose-response experiments, incrementally increase the concentration of **EMD 57439**, allowing for equilibration at each concentration.

Measurement of Intracellular Calcium Transients

Materials:

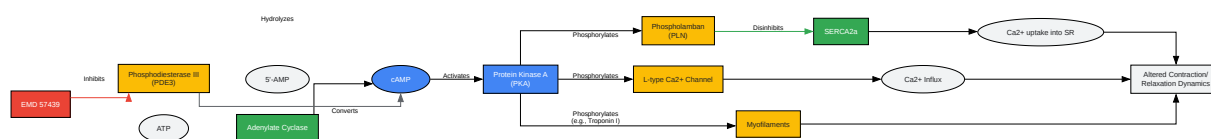
- Isolated cardiomyocytes.
- Fluorescent calcium indicator (e.g., Fura-2 AM, Indo-1 AM).
- Fluorescence microscopy system with a light source for excitation and a detector for emission.
- Recording chamber.
- Experimental Buffer: Tyrode's solution with 1.8 mM CaCl_2 .
- **EMD 57439** stock solution.

Procedure:

- Incubate the isolated cardiomyocytes with the chosen fluorescent calcium indicator (e.g., 2-5 μM Fura-2 AM) for 15-20 minutes at room temperature in the dark.
- Wash the cells twice with the experimental buffer to remove excess dye.
- Plate the dye-loaded cardiomyocytes in the recording chamber on the microscope stage.
- Superfuse the cells with the experimental buffer at 37°C.
- Select a single, healthy cardiomyocyte for recording.
- Pace the cell at a steady frequency (e.g., 1 Hz).
- Record baseline calcium transients, measuring parameters such as:
 - Peak fluorescence intensity ratio (e.g., F340/F380 for Fura-2).

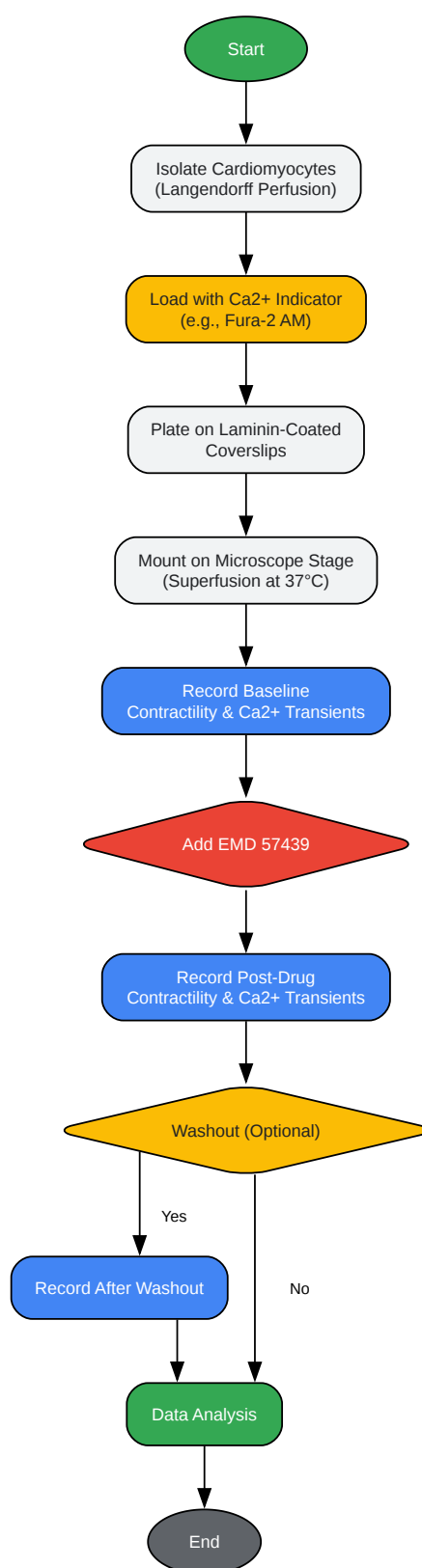
- Time to peak of the calcium transient.
- Decay kinetics of the calcium transient (e.g., tau).
- Introduce **EMD 57439** at the desired concentration(s) into the superfusion buffer.
- Allow for equilibration and record calcium transients in the presence of the drug.
- Analyze the changes in the calcium transient parameters to determine the effect of **EMD 57439**.

Visualizations



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Caption: Signaling pathway of **EMD 57439** in a cardiomyocyte.



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Caption: Experimental workflow for assessing **EMD 57439** effects.

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